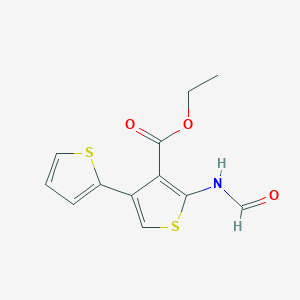

![molecular formula C15H12F3NO2 B5731109 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)

1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

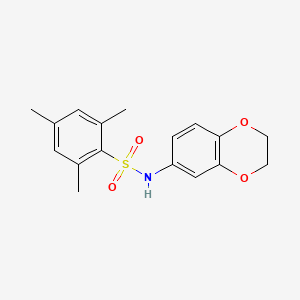

The compound “1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridine ring, which is then linked to a phenyl ring via an ether bond . This structure is part of a larger class of compounds known as 4-benzylpiperidines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is then linked to a phenyl ring via an ether bond . The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity .Applications De Recherche Scientifique

- Visible-Light-Driven Processes : Ruthenium and iridium complexes, along with organic dyes, facilitate single-electron-transfer reactions under visible light irradiation .

Agrochemicals and Crop Protection

Chemical Intermediates

Photoredox Catalysis

Functional Materials

Mécanisme D'action

Target of Action

The primary target of 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone is the mitochondrial complex I . This complex is a part of the electron transport chain, which plays a crucial role in cellular respiration and energy production. The compound’s interaction with this target can affect the normal functioning of the mitochondria, leading to changes in the energy metabolism of the cell .

Mode of Action

1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone acts as an inhibitor of the mitochondrial complex I . By binding to this complex, it disrupts the normal flow of electrons through the electron transport chain. This disruption can lead to a decrease in the production of ATP, the main energy currency of the cell, and an increase in the production of reactive oxygen species .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .

Action Environment

The action, efficacy, and stability of 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone can be influenced by various environmental factors. These can include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells

Propriétés

IUPAC Name |

1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-2-13(20)10-3-6-12(7-4-10)21-14-8-5-11(9-19-14)15(16,17)18/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZVTYAMTWYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)

![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)